

Comparative Guide to WYE-687: An ATP-Competitive mTOR Inhibitor

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Compound of Interest

Compound Name: WYE-687 dihydrochloride

Cat. No.: B15621921

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This guide provides a comprehensive comparison of WYE-687, a potent and selective ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR), with other well-characterized mTOR inhibitors. We will delve into its effects on the downstream targets of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), supported by experimental data and detailed protocols.

Introduction to WYE-687

WYE-687 is a small molecule inhibitor that targets the ATP-binding site of mTOR kinase, effectively blocking the activity of both mTORC1 and mTORC2.^{[1][2][3][4][5]} This dual inhibition profile distinguishes it from first-generation mTOR inhibitors like rapamycin and its analogs (rapalogs), which primarily act as allosteric inhibitors of mTORC1. By inhibiting both complexes, WYE-687 offers a more comprehensive blockade of the mTOR signaling pathway, which is frequently dysregulated in various cancers and other diseases.

Quantitative Comparison of mTOR Inhibitors

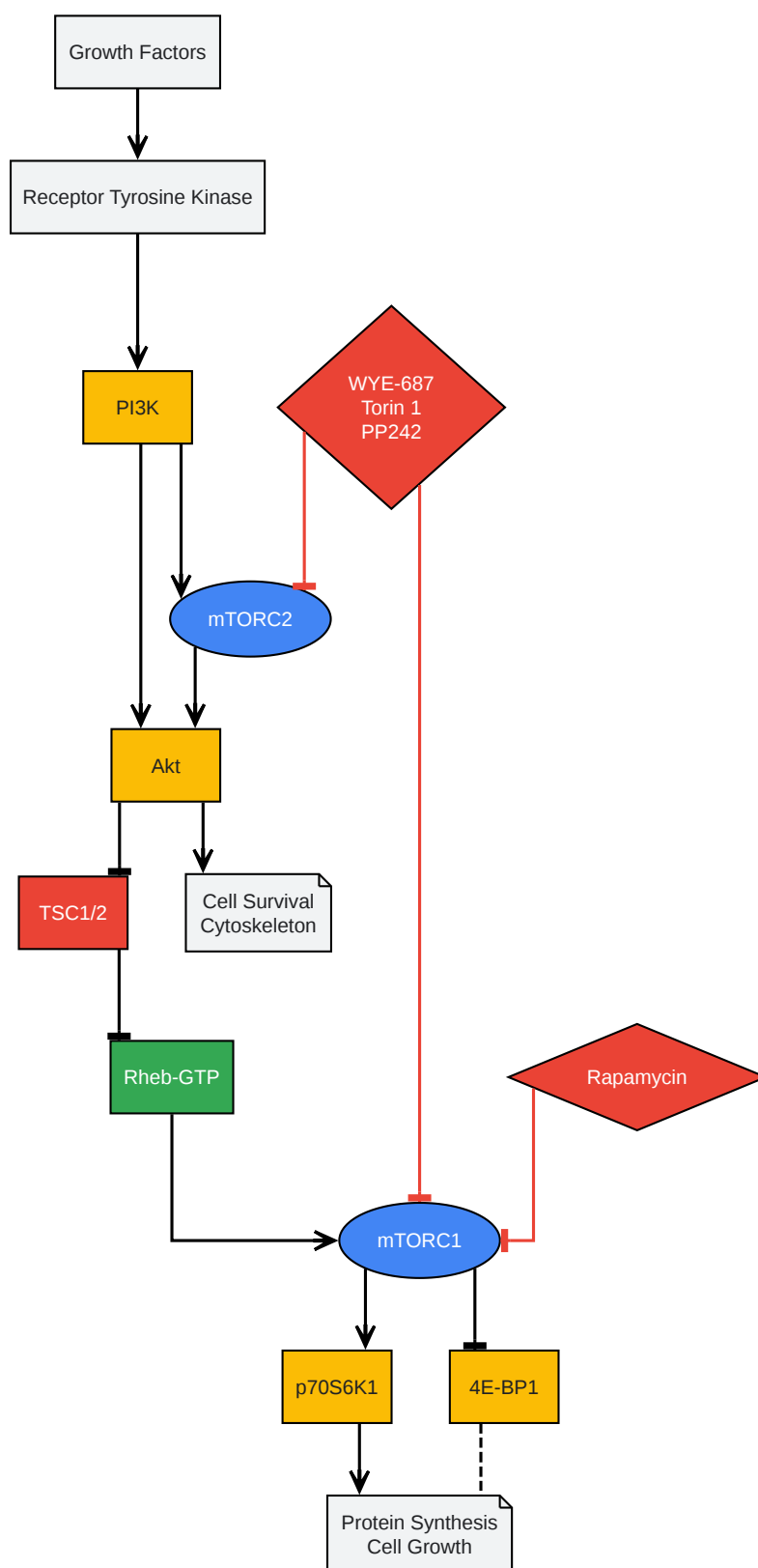
The efficacy of WYE-687 and other mTOR inhibitors can be quantified by their half-maximal inhibitory concentration (IC₅₀) values against mTOR kinase and its downstream signaling events. The following table summarizes the available data for WYE-687 in comparison to other representative mTOR inhibitors.

| Inhibitor | Type | Target(s) | mTOR IC50 (nM) | p-S6K1 (T389) Inhibition | p-Akt (S473) Inhibition | p-4E-BP1 Inhibition |
|-----------|---------------------|-------------------|----------------------------|--|---|--|
| WYE-687 | ATP- competitive | mTORC1/ mTORC2 | 7[1][2][3][4] [5] | Potent inhibition observed[6]] | Potent inhibition observed[6]] | Potent inhibition implied by mTORC1 blockade |
| Rapamycin | Allosteric | mTORC1 | - | Potent inhibition[7] | No direct inhibition; may increase p- Akt via feedback loop[7][8] | Weak inhibition[9] |
| Torin 1 | ATP- competitive | mTORC1/ mTORC2 | 3[10][11] | Potent inhibition[1 2] | Potent inhibition[1 1] | Potent inhibition[1 3] |
| PP242 | ATP- competitive | mTORC1/ mTORC2 | 8[14] | Potent inhibition[1 4] | Potent inhibition[1 4][15] | More potent than rapamycin[14] |
| BEZ235 | ATP- competitive | PI3K/mTO R | 20.7 (mTOR) [16][17] | Potent inhibition[1 6] | Potent inhibition[1 8] | Potent inhibition[1 8] |

Note: IC50 values can vary depending on the specific assay conditions, cell type, and substrate used. The data presented here is for comparative purposes.

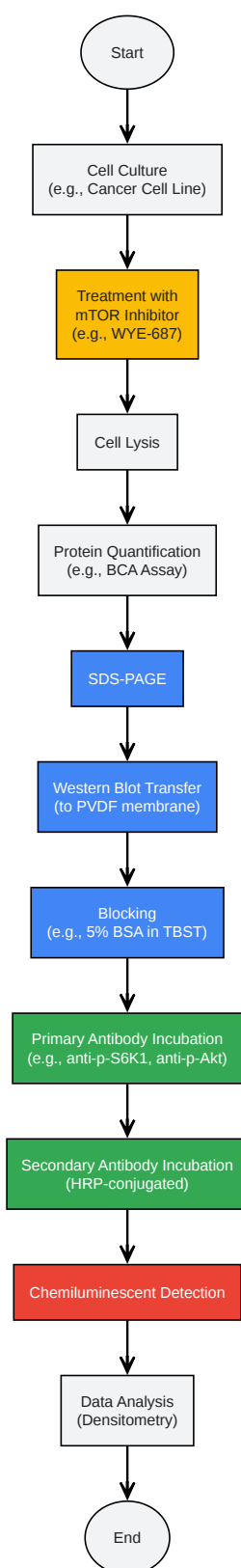
Signaling Pathways and Experimental Workflow

To visualize the mechanism of action and the experimental approach to studying mTOR inhibitors, the following diagrams are provided.



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Caption: mTOR signaling pathway and points of inhibition.



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